molecular formula C18H14BrN3O B12159864 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B12159864
M. Wt: 368.2 g/mol
InChI Key: PXLQOQYNTPXJTP-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 1H-indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to obtain 4-bromo-1H-indole.

    Acylation: The brominated indole is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(4-bromo-1H-indol-1-yl)acetyl chloride.

    Amidation: Finally, the acetyl chloride derivative is reacted with 1H-indole-4-amine to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole rings can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-chloro-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 2-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide may confer unique reactivity and biological activity compared to similar compounds. This can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C18H14BrN3O/c19-14-3-1-6-17-12(14)8-10-22(17)11-18(23)21-16-5-2-4-15-13(16)7-9-20-15/h1-10,20H,11H2,(H,21,23)

InChI Key

PXLQOQYNTPXJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

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